1-(4-Aminophenyl)-2-bromoethanone

Description

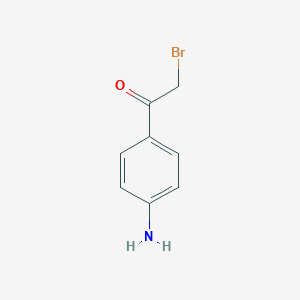

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDZCZPTPIYWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463731 | |

| Record name | 4'-Aminophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23442-14-0 | |

| Record name | 4'-Aminophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23442-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-2-bromoethanone (CAS: 23442-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known by synonyms such as 4'-Aminophenacyl bromide and 4'-Amino-2-bromoacetophenone, is a substituted α-bromoacetophenone.[1][2][3] Its chemical structure, featuring a reactive α-bromoketone moiety and a nucleophilic amino group, makes it a valuable bifunctional building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of heterocyclic compounds with pharmacological relevance.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl group), along with the polarizable carbon-bromine bond, governs its physical and chemical characteristics.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 23442-14-0 | [2][4] |

| Molecular Formula | C₈H₈BrNO | [2][4] |

| Molecular Weight | 214.06 g/mol | [4] |

| Appearance | Solid | [2] |

| Density | 1.569 g/cm³ (predicted) | [4] |

| Boiling Point | 344.4 °C at 760 mmHg (predicted) | [4] |

| Flash Point | 162.1 °C (predicted) | [4] |

| Refractive Index | 1.625 (predicted) | [4] |

| InChI Key | KEDZCZPTPIYWLM-UHFFFAOYSA-N | [2] |

Table 2: Predicted Spectral Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (ortho and meta to the amino group) as doublets between 6.5-8.0 ppm. Methylene protons (CH₂) adjacent to the carbonyl and bromine as a singlet around 4.4 ppm. Amino protons (NH₂) as a broad singlet. |

| ¹³C NMR | Carbonyl carbon (C=O) around 190 ppm. Aromatic carbons between 114-150 ppm. Methylene carbon (CH₂) around 30-35 ppm. |

| IR (KBr, cm⁻¹) | N-H stretching (amine) around 3300-3500 cm⁻¹. C=O stretching (ketone) around 1680 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br stretching around 500-600 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 213/215 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may show loss of Br (m/z 134) and the phenacyl group. |

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically proceeds via the α-bromination of 4-aminoacetophenone. Due to the activating and acid-sensitive nature of the amino group, direct bromination with elemental bromine can be challenging and may lead to side reactions, including ring bromination. A common strategy involves the protection of the amino group, followed by bromination and deprotection. However, direct bromination under carefully controlled conditions is also possible.

Experimental Protocol: Synthesis via Bromination of 4-Aminoacetophenone

This protocol is a generalized procedure based on common methods for the α-bromination of activated acetophenones.

Materials:

-

4-Aminoacetophenone

-

Copper(II) Bromide (CuBr₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Ethyl acetate, Chloroform, Methanol)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., a mixture of ethyl acetate and chloroform).

-

Bromination: Add Copper(II) Bromide (2.2 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the copper salts.

-

Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a good leaving group (bromide). This makes it an excellent substrate for nucleophilic substitution reactions. Additionally, the amino group can act as a nucleophile or a base, and its reactivity can be modulated by the reaction conditions.

Applications in Drug Development and Research

This compound is primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds, many of which have demonstrated a wide range of biological activities. Its bifunctional nature allows for the construction of complex molecular scaffolds.

Synthesis of Imidazoles

The Hantzsch imidazole synthesis is a common application, where the α-bromoketone is condensed with an amidine. The resulting imidazole ring is a common motif in many pharmacologically active compounds.

Diagram 2: Synthesis of Substituted Imidazoles

Caption: General scheme for the synthesis of 4-aminophenyl substituted imidazoles.

Synthesis of Thiazoles

Similarly, in the Hantzsch thiazole synthesis, this compound can be reacted with a thioamide to produce 2,4-disubstituted thiazoles.[5][6] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]

Diagram 3: Synthesis of Substituted Thiazoles

Caption: General scheme for the synthesis of 4-aminophenyl substituted thiazoles.

Potential Biological Activities of Derivatives

While this compound itself is not typically the final active pharmaceutical ingredient, the heterocyclic derivatives synthesized from it have shown promise in various therapeutic areas:

-

Antitumor Agents: Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent inhibitory activity against human breast cancer cell lines.[7]

-

Kinase Inhibitors: The imidazole and thiazole cores are prevalent in many kinase inhibitors, suggesting that derivatives of this compound could be explored for this purpose.

-

Antimicrobial Agents: Thiazole derivatives are known for their antibacterial and antifungal properties.[5][6]

Safety and Handling

α-Bromoketones, including this compound, are generally considered to be lachrymators and skin and eye irritants.[8][9][10][11] They are toxic by inhalation, ingestion, and skin absorption.[8] Therefore, appropriate safety precautions must be taken when handling this compound.

Table 3: General Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |

| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. |

| First Aid | In case of skin contact, immediately wash with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its bifunctional nature provides a convenient entry point to a wide range of molecular scaffolds. While direct biological applications of this compound are limited, its role as a precursor to potential therapeutics in areas such as oncology and infectious diseases is significant. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel chemical entities for further investigation. Proper safety and handling procedures are essential when working with this and other α-bromoketones.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Bromoacetophenone 98 70-11-1 [sigmaaldrich.com]

- 3. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromoacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2'-Bromoacetophenone | C8H7BrO | CID 75060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

"1-(4-Aminophenyl)-2-bromoethanone" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 1-(4-Aminophenyl)-2-bromoethanone, focusing on its molecular structure and key physicochemical properties.

Quantitative Physicochemical Data

The essential quantitative data for this compound is summarized in the table below. This information is critical for its application in research and development, particularly in reaction design and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1][2][3][4] |

| Molecular Weight | 214.06 g/mol | [1][2][3][4] |

| Exact Mass | 212.97900 u | [2] |

| CAS Number | 23442-14-0 | [1][2][3] |

| Density | 1.569 g/cm³ | [2] |

| Boiling Point | 344.4 °C at 760 mmHg | [2] |

| Flash Point | 162.1 °C | [2] |

Molecular Structure

The molecular structure of this compound consists of an acetophenone core, which is substituted with an amino group at the para-position of the phenyl ring and a bromine atom at the alpha-position of the ethanone moiety.

References

An In-depth Technical Guide to the Solubility of 1-(4-Aminophenyl)-2-bromoethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Aminophenyl)-2-bromoethanone. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a framework for its determination. It includes a template for data collection, detailed experimental protocols for solubility assessment, and a visual workflow to guide laboratory procedures.

Introduction to this compound

This compound, also known as 4'-amino-2-bromoacetophenone, is an organic compound with the molecular formula C₈H₈BrNO. Its structure, featuring an aminophenyl group and a bromoacetyl moiety, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various organic solvents. While specific quantitative data is scarce, the solubility of the related compound 4'-aminoacetophenone, which is soluble in organic solvents like ethanol, acetone, and chloroform, suggests that this compound is also likely to be soluble in polar organic solvents.[1] However, empirical determination is crucial for accurate quantitative assessment.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

This initial screening method provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously shake or vortex the mixture for 60 seconds.[2]

-

Allow the mixture to stand for at least 30 seconds and observe.[3]

-

Record the observation as "soluble" (dissolves completely), "partially soluble" (a significant portion dissolves), or "insoluble" (no visible dissolution).[3]

-

Repeat the procedure for each solvent of interest.

This gravimetric method provides accurate quantitative solubility data at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[4]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

-

Mass Determination: Once the solvent has fully evaporated, weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of solvent used (mL)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

References

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1-(4-Aminophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of handling and safety challenges. This technical guide provides a comprehensive overview of its safety data, proper handling procedures, and emergency protocols to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is crucial for mitigating risks associated with this reactive bromoethanone derivative.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Density | 1.569 g/cm³ | [1] |

| Boiling Point | 344.4 °C at 760 mmHg | [1] |

| Flash Point | 162.1 °C | [1] |

| Refractive Index | 1.625 | [1] |

| Vapor Pressure | 6.62E-05 mmHg at 25°C | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before handling the compound.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictograms:

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation. |

Engineering Controls

| Control | Description |

| Ventilation | Always handle in a well-ventilated area. A chemical fume hood is strongly recommended. |

| Eye Wash Station | An operational and easily accessible eyewash station should be in the immediate vicinity of the handling area. |

| Safety Shower | A safety shower should be readily available for immediate use in case of extensive skin contact. |

Storage

| Condition | Requirement |

| Temperature | Store in a cool, dry place. |

| Container | Keep the container tightly closed. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. |

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | A direct water stream may spread the fire. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide. |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

A systematic approach is necessary for the safe cleanup of a spill.

References

An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 1-(4-Aminophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-bromo ketone moiety in 1-(4-Aminophenyl)-2-bromoethanone. This versatile building block is of significant interest in medicinal chemistry and materials science due to its electrophilic alpha-carbon, which readily participates in a variety of chemical transformations. This document details the synthesis, key reactions—including nucleophilic substitution, alkylation, and the synthesis of important heterocyclic scaffolds such as thiazoles and imidazoles—and its application in drug discovery, particularly as a covalent modifier of protein kinases. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this valuable chemical entity.

Introduction: The Chemical Versatility of an Alpha-Bromo Ketone

This compound, also known as 4'-aminophenacyl bromide, is an aromatic alpha-bromo ketone characterized by a highly reactive C-Br bond alpha to a carbonyl group. The electron-withdrawing nature of the adjacent carbonyl and the bromine atom renders the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate for the synthesis of a diverse range of organic compounds. Furthermore, the presence of an aromatic amino group provides a site for further functionalization, adding to its synthetic utility.

Synthesis of this compound

The primary synthetic route to this compound involves the alpha-bromination of its precursor, 1-(4-aminophenyl)ethanone (4'-aminoacetophenone).

General Experimental Protocol: Bromination of 4'-Aminoacetophenone

Materials:

-

1-(4-Aminophenyl)ethanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Diethyl ether

-

Ammonium hydroxide solution

Procedure:

-

Dissolve 1-(4-aminophenyl)ethanone in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine in glacial acetic acid to the flask with stirring, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for a designated period until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and neutralize with a dilute ammonium hydroxide solution to precipitate the crude product.

-

Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Table 1: Representative Quantitative Data for the Synthesis of this compound

| Precursor | Brominating Agent | Solvent | Reaction Time | Yield (%) | Reference |

| 1-(4-aminophenyl)ethanone | Bromine (Br₂) | Acetic Acid | 12 h | High | [1] |

Key Reactions and Reactivity Profile

The electrophilic alpha-carbon of this compound is the focal point of its reactivity, readily undergoing S(_N)2 reactions with a variety of nucleophiles.

Nucleophilic Substitution and Alkylation

Primary and secondary amines, as well as other nucleophiles, can displace the bromide ion to form new carbon-nitrogen or other carbon-heteroatom bonds. This reaction is a fundamental method for the synthesis of more complex amines and other derivatives.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

-

Dissolve the primary amine and triethylamine in the chosen solvent in a reaction flask.

-

Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Table 2: Representative Data for Alkylation Reactions

| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Primary Amines | Et₃N | DMF | 9-22 h | 62-87 | [2][3] |

| Secondary Amines | K₂CO₃ | Acetonitrile | 16 h | Good | [4] |

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A cornerstone reaction of alpha-halo ketones is the Hantzsch thiazole synthesis, a cyclocondensation reaction with a thioamide to form a thiazole ring. This reaction is widely used in the synthesis of biologically active compounds.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

Procedure:

-

Dissolve this compound and thiourea in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid and wash it with cold ethanol.

-

If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-aminophenyl)thiazole.[1][5]

Table 3: Yields for Hantzsch Thiazole Synthesis

| Alpha-Halo Ketone | Thioamide | Solvent | Reaction Condition | Yield (%) | Reference |

| This compound | Thiourea | Ethanol | Reflux | Good | [6] |

| Substituted Acetophenones | Thiourea | Ethanol | Reflux with Iodine | 78-90 | [7] |

Synthesis of Imidazole Derivatives

This compound is also a key precursor for the synthesis of substituted imidazoles. A common method involves a multi-component reaction with an aldehyde, a primary amine, and a source of ammonia.

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

A primary amine (e.g., aniline)

-

Ammonium acetate

Procedure:

-

Combine this compound, the aromatic aldehyde, the primary amine, and ammonium acetate in a reaction vessel.

-

Heat the mixture under solvent-free conditions at an elevated temperature (e.g., 80-100°C).[8]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

Table 4: Representative Yields for Imidazole Synthesis

| Aldehyde | Primary Amine | Reaction Condition | Yield (%) | Reference |

| Benzaldehyde | Aniline | Solvent-free, Heat | Very Good | [8] |

| Various | Benzylamines | Cu(OTf)₂/I₂ catalyst | 23-60 | [9] |

Application in Drug Discovery: Covalent Kinase Inhibitors

The electrophilic nature of the alpha-bromo ketone moiety in this compound makes it an attractive "warhead" for the design of covalent inhibitors. In the context of drug development, covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. Protein kinases are a major class of drug targets, and the development of covalent kinase inhibitors is an active area of research.

Alpha-bromo ketones can be incorporated into a scaffold that directs the molecule to the active site of a target kinase. The electrophilic alpha-carbon can then form a covalent bond with a nucleophilic residue, typically a cysteine, within or near the ATP-binding pocket, leading to irreversible inhibition of the enzyme's activity.

Signaling Pathway Visualization: Generic Kinase Cascade Inhibition

The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade and the point of intervention for a covalent kinase inhibitor.

Caption: Generic MAPK signaling pathway and covalent inhibition.

Experimental Workflow: Screening for Covalent Inhibitors via Mass Spectrometry

The identification of covalent inhibitors often involves high-throughput screening (HTS) methodologies. Mass spectrometry (MS) is a powerful tool for directly detecting the formation of a covalent adduct between a target protein and an inhibitor.

Caption: Workflow for covalent inhibitor screening using mass spectrometry.

Spectroscopic and Physical Data

Table 5: Physical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [10] |

| Molecular Weight | 214.06 g/mol | [10] |

| Appearance | Solid | [10] |

| CAS Number | 23442-14-0 | [10] |

| ¹H NMR | Typical shifts (ppm): Aromatic protons (6.5-8.0), -CH₂Br (4.0-4.5) | [11] |

| ¹³C NMR | Typical shifts (ppm): C=O (190-200), Aromatic carbons (110-150), -CH₂Br (30-40) | [11] |

| IR (cm⁻¹) | Characteristic peaks: C=O stretch (~1680), C-Br stretch (~600-700) | [12][13][14] |

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its electrophilic alpha-carbon provides a handle for a wide range of chemical transformations, most notably nucleophilic substitutions and the construction of heterocyclic systems like thiazoles and imidazoles. Its application as a covalent warhead in the design of kinase inhibitors highlights its importance in modern drug discovery. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the unique reactivity of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. LabXchange [labxchange.org]

- 9. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of 1-(4-Aminophenyl)-2-bromoethanone in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)-2-bromoethanone, a versatile bifunctional molecule, serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a reactive α-bromo ketone and a nucleophilic amino group, allows for its facile incorporation into various heterocyclic scaffolds. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development. Particular focus is placed on its role in the synthesis of aminothiazole and imidazopyridine derivatives, which have shown significant promise as potent kinase inhibitors for anticancer therapy. Detailed experimental protocols, quantitative data, and mechanistic insights into the biological activity of its derivatives are presented to facilitate further research and application in medicinal chemistry.

Introduction

This compound, also known as 4'-amino-2-bromoacetophenone, is a key building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1] The presence of an electrophilic carbon adjacent to the carbonyl group and a nucleophilic aromatic amine within the same molecule makes it a highly valuable precursor for various cyclization and condensation reactions.[2] This guide will explore the synthesis of this intermediate and its subsequent elaboration into therapeutically relevant molecules, with a focus on anticancer agents that target critical cellular signaling pathways.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 23442-14-0 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Safety and Handling: this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

General Experimental Protocol: α-Bromination of Acetophenones

This protocol is adapted from the bromination of p-bromoacetophenone and can be modified for 4-aminoacetophenone, though protection of the amino group may be necessary to prevent side reactions.[3]

Materials:

-

4-Aminoacetophenone

-

Glacial Acetic Acid

-

Bromine or another suitable brominating agent (e.g., N-Bromosuccinimide)

-

50% Ethyl Alcohol

Procedure:

-

Dissolve 4-aminoacetophenone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add bromine (1.0 equivalent) to the solution while maintaining the temperature below 20°C and stirring vigorously.

-

After the addition is complete, cool the reaction mixture in an ice-water bath to facilitate the precipitation of the product.

-

Filter the crude product using suction filtration.

-

Wash the collected crystals with 50% ethyl alcohol until they are colorless.

-

Recrystallize the product from 95% ethyl alcohol to obtain pure this compound.

Expected Yield: Yields for the bromination of similar acetophenones are reported to be in the range of 69-72%.[3]

Characterization Data (Predicted based on similar structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (d, 2H, Ar-H), 6.6-6.7 (d, 2H, Ar-H), 4.3-4.4 (s, 2H, CH₂Br), 4.1-4.2 (s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190-191, 150-151, 131-132, 127-128, 113-114, 30-31.

Applications in Pharmaceutical Synthesis

This compound is a cornerstone for the synthesis of various heterocyclic compounds with significant biological activities. The following sections detail its application in the synthesis of aminothiazoles and imidazopyridines.

Synthesis of 2-Amino-4-(4-aminophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives by reacting an α-haloketone with a thioamide.[2][4]

The reaction proceeds via an initial SN2 reaction between the thioamide and the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Caption: Hantzsch thiazole synthesis workflow.

This protocol is adapted from a general procedure for the Hantzsch synthesis.[2][5]

Materials:

-

This compound

-

Thiourea

-

Iodine (catalyst)

-

Methanol or Ethanol

-

Ammonium hydroxide solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), thiourea (2.0 equivalents), and a catalytic amount of iodine (0.1 equivalents).

-

Add methanol or ethanol as a solvent and reflux the mixture for 12 hours.

-

Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting materials and iodine.

-

Pour the reaction mixture into an ammonium hydroxide solution to precipitate the crude product.

-

Filter the precipitate and recrystallize from methanol to obtain pure 2-amino-4-(4-aminophenyl)thiazole.

Quantitative Data for Aminothiazole Derivatives:

| Compound | Target/Activity | IC₅₀/MIC | Reference |

| Dasatinib (contains a 2-aminothiazole core) | pan-Src Kinase Inhibitor | Subnanomolar to nanomolar | [6][7] |

| Aminothiazole derivatives | Hec1/Nek2 Inhibition (Anticancer) | Varies | [8][9] |

| 2-aminothiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative (K562 leukemia cells) | Not specified | [10] |

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[11][12] They can be synthesized from α-bromoacetophenones and 2-aminopyridines.

The synthesis involves the initial N-alkylation of 2-aminopyridine with this compound, followed by an intramolecular cyclization to form the fused bicyclic system.

References

- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. synarchive.com [synarchive.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 11. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 1-(4-Aminophenyl)-2-bromoethanone: A Core Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide or 2-bromo-4'-aminoacetophenone, is a highly versatile bifunctional reagent that has emerged as a cornerstone in the synthesis of a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring a reactive α-bromoketone moiety and a nucleophilic aminophenyl group, allows for a diverse range of chemical transformations. The α-bromo group serves as an excellent electrophilic site, susceptible to nucleophilic attack, while the aromatic amine can participate in condensation and cyclization reactions. This dual reactivity makes it an invaluable starting material for constructing complex molecular scaffolds, particularly those prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of the utility of this compound as a precursor for synthesizing key heterocycles, including imidazoles, thiazoles, and quinoxalines, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 23442-14-0 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 344.4°C at 760 mmHg | [2] |

| Density | 1.569 g/cm³ | [2] |

| Flash Point | 162.1°C | [2] |

| Refractive Index | 1.625 | [2] |

| InChI Key | KEDZCZPTPIYWLM-UHFFFAOYSA-N | [1][2] |

Core Applications in Heterocyclic Synthesis

The strategic placement of the reactive bromoacetyl group and the amino group on the phenyl ring enables this compound to be a premier starting material for various cyclization reactions.

References

Methodological & Application

Synthesis of 2-Amino-4-(4-aminophenyl)thiazole Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-aminophenyl)thiazole and its derivatives, utilizing 1-(4-Aminophenyl)-2-bromoethanone as a key starting material. This class of compounds holds significant promise in drug discovery and development due to its wide range of biological activities. These protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Application Notes

The synthesis of thiazole derivatives from this compound is primarily achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, in this case, this compound, with a thioamide-containing reactant, most commonly thiourea, to yield the corresponding 2-aminothiazole derivative.

The resulting 2-amino-4-(4-aminophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[4]

Key Applications in Drug Development:

-

Antimicrobial Agents: The 2-aminothiazole moiety is a key component in many compounds demonstrating potent activity against various strains of bacteria and fungi.

-

Anticancer Agents: Numerous thiazole derivatives have been investigated as potential anticancer drugs. They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Thiazole-based compounds have been identified as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (SYK), and p38 Mitogen-Activated Protein (MAP) kinase.

-

Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have shown promise as anti-inflammatory agents, potentially by modulating inflammatory pathways.

The presence of the 4-aminophenyl group on the thiazole ring provides a valuable site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Experimental Protocols

The following protocols describe the synthesis of 2-amino-4-(4-aminophenyl)thiazole via the Hantzsch thiazole synthesis.

Protocol 1: General Synthesis of 2-Amino-4-(4-aminophenyl)thiazole

This protocol outlines a standard procedure for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from this compound and thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

-

To this solution, add thiourea (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (50 mL).

-

Neutralize the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

A solid precipitate of the crude product will form.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water (3 x 20 mL) to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain 2-amino-4-(4-aminophenyl)thiazole as a solid.

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of 2-amino-4-arylthiazole derivatives, providing an expected range for the synthesis of 2-amino-4-(4-aminophenyl)thiazole.

| Starting Material (α-Bromoacetophenone) | Thioamide/Thiourea | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Thiourea | Ethanol | Reflux | 3 | 92 | [Generic Protocol] |

| 4-Chloroacetophenone | Thiourea | Ethanol | Reflux | 2.5 | 94 | [Generic Protocol] |

| 4-Nitroacetophenone | Thiourea | Ethanol | Reflux | 4 | 88 | [Generic Protocol] |

| This compound | Thiourea | Ethanol | Reflux | 2-4 | 85-95 (Expected) | - |

| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux | 2 | 90 | [Generic Protocol] |

Note: The yield for the target compound is an expected range based on typical yields for similar Hantzsch thiazole syntheses.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationship of this synthesis to its applications in drug development.

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole.

References

Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-aminophenyl)thiazole

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole derivatives.[1][2] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] The resulting 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[5][6] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7][8][9]

This document provides a detailed protocol for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from 1-(4-aminophenyl)-2-bromoethanone and thiourea. This specific derivative is of significant interest to drug development professionals due to the presence of the 4-aminophenyl group, which can serve as a key pharmacophore or a versatile handle for further chemical modification.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis is a multistep reaction that begins with a nucleophilic attack by the sulfur atom of the thioamide (thiourea) on the α-carbon of the haloketone.[2][10] This initial S-alkylation (an SN2 reaction) is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon.[11][12] The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][10] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[10]

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

This protocol details the synthesis of 2-amino-4-(4-aminophenyl)thiazole using conventional heating. The procedure is adapted from standard Hantzsch synthesis methodologies for analogous substrates.[2][11]

Materials and Reagents:

-

This compound hydrobromide

-

Thiourea

-

Ethanol or Methanol[11]

-

5% Sodium Carbonate (Na₂CO₃) solution[11]

-

Deionized Water

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stir bar and heating mantle/stir plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound hydrobromide (1.0 eq) and thiourea (1.2-1.5 eq).[9][11]

-

Solvent Addition: Add ethanol or methanol (approx. 5-10 mL per gram of α-haloketone) to the flask along with a magnetic stir bar.[11][13]

-

Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 70-80°C for ethanol) with constant stirring.[13]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30 to 90 minutes.[2][11]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[11]

-

Neutralization: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4-5 times the volume of the alcohol used).[11] This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[10]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.[11][14]

-

Drying: Spread the collected solid on a watch glass and allow it to air dry completely or dry in a vacuum oven at a low temperature (e.g., 50-60°C).

-

Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, MS).

Data Presentation

The following tables summarize the quantitative data for the synthesis and the key characteristics of the final product.

Table 1: Summary of Reaction Parameters

| Parameter | Value | Notes |

| Reactant 1 | This compound | 1.0 equivalent |

| Reactant 2 | Thiourea | 1.2 - 1.5 equivalents[11] |

| Solvent | Ethanol or Methanol | Sufficient to dissolve reactants upon heating |

| Temperature | 70 - 80 °C (Reflux)[13] | Gentle reflux is crucial for the reaction. |

| Reaction Time | 30 - 90 minutes | Monitor by TLC for completion. |

| Work-up Reagent | 5% Sodium Carbonate (aq.) | Used for neutralization and precipitation.[11] |

| Typical Yield | >80% | Yields for Hantzsch synthesis are generally high.[11] |

Table 2: Product Characterization

| Property | Data |

| Compound Name | 2-Amino-4-(4-aminophenyl)thiazole |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Varies based on purity |

| Key Spectroscopic Data | Consistent with proposed structure |

Workflow and Applications

The Hantzsch synthesis provides a straightforward and efficient route to valuable thiazole derivatives. The general laboratory workflow is depicted below.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. youtube.com [youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. benchchem.com [benchchem.com]

Application Notes: Synthesis and Therapeutic Potential of 2-Amino-4-(4-aminophenyl)thiazole Derivatives

Introduction

The reaction of α-halo ketones with thioureas, known as the Hantzsch thiazole synthesis, is a cornerstone reaction in heterocyclic chemistry for the efficient, one-pot synthesis of 2-aminothiazole derivatives.[1] This application note details the reaction of 1-(4-Aminophenyl)-2-bromoethanone with various substituted thioureas to yield a library of 2-amino-4-(4-aminophenyl)thiazole compounds. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the 4-aminophenyl moiety at the C4 position of the thiazole ring provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Chemical Reaction

The core reaction involves the cyclocondensation of this compound with a substituted thiourea. The reaction proceeds via initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the bromoethanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Caption: General scheme for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole derivatives.

Applications in Drug Development

Derivatives of 2-aminothiazole are recognized as privileged structures in medicinal chemistry. The synthesized 2-amino-4-(4-aminophenyl)thiazole derivatives are valuable candidates for screening in various biological assays.

-

Antimicrobial Agents: The thiazole nucleus is a key feature in many antimicrobial drugs. These compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).[5]

-

Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[3] The products can be screened for cytotoxicity, and promising candidates can be further investigated for their mechanism of action, which may involve the inhibition of specific kinases or signaling pathways. For instance, similar heterocyclic compounds have been shown to induce apoptosis through the activation of MAPK signaling pathways like ERK and p38.[6]

-

Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have been explored for their anti-inflammatory properties, making them potential leads for the development of new treatments for inflammatory disorders.[2]

Experimental Protocols

General Protocol for the Synthesis of 2-(Substituted-amino)-4-(4-aminophenyl)thiazoles

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.[7]

Materials:

-

This compound

-

Substituted thiourea (e.g., thiourea, phenylthiourea, methylthiourea) (1.2 equivalents)

-

Absolute Ethanol

-

Deionized Water

-

5% Sodium Carbonate solution

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).

-

Add the substituted thiourea (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[8]

-

After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (50 mL) or a 5% sodium carbonate solution (20 mL) to precipitate the product and neutralize the HBr formed during the reaction.[1]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted thiourea and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(substituted-amino)-4-(4-aminophenyl)thiazole.

-

Dry the purified product, determine the mass, and calculate the percentage yield. Characterize the compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[9]

Caption: A typical experimental workflow for the synthesis and purification of 2-amino-4-(4-aminophenyl)thiazole derivatives.

Quantitative Data

The following table summarizes the expected products from the reaction of this compound with various substituted thioureas. The yields are representative and may vary based on specific reaction conditions.

| Entry | Substituted Thiourea (R-group) | Product Name | Expected Yield (%) |

| 1 | H (Thiourea) | 4-(4-Aminophenyl)thiazol-2-amine | 85-95 |

| 2 | Phenyl | N-Phenyl-4-(4-aminophenyl)thiazol-2-amine | 80-90 |

| 3 | Methyl | N-Methyl-4-(4-aminophenyl)thiazol-2-amine | 82-92 |

| 4 | Benzoyl | N-(4-(4-Aminophenyl)thiazol-2-yl)benzamide | 75-85 |

| 5 | 4-Chlorophenyl | N-(4-Chlorophenyl)-4-(4-aminophenyl)thiazol-2-amine | 80-90 |

Note: Yields are estimated based on typical Hantzsch thiazole syntheses reported in the literature.[1][7]

Signaling Pathway Visualization

The biological activity of thiazole derivatives is often linked to their interaction with cellular signaling pathways. For example, certain aminophenyl-containing heterocyclic compounds have been shown to induce apoptosis in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the phosphorylation of ERK and p38.[6]

Caption: A potential signaling pathway for apoptosis induction by bioactive thiazole derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes: Synthesis and Utility of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidines

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is present in numerous compounds with demonstrated anti-inflammatory, antiviral, and anticancer properties. The synthesis of substituted imidazo[1,2-a]pyrimidines is a key area of research for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine, a derivative with potential applications in drug discovery, particularly in the field of oncology. The synthesis involves the cyclocondensation of 2-aminopyrimidine with 1-(4-aminophenyl)-2-bromoethanone.

Therapeutic Potential

Derivatives of the imidazo[1,2-a]pyrimidine core have been shown to exhibit a range of biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] For instance, certain imidazo[1,2-a]pyrimidines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis. The 2-(4-aminophenyl) substituent is a key pharmacophore that can be further functionalized to modulate the biological activity of the parent molecule. The anticancer potential of closely related imidazo[1,2-a]pyridine derivatives bearing a 2-(4-aminophenyl) group has been demonstrated, with compounds exhibiting significant cytotoxicity against various cancer cell lines.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-bromoacetophenones, as well as the biological activity of a representative 2-(4-aminophenyl) substituted imidazo-heterocycle.

Table 1: Synthesis of Imidazo[1,2-a]pyrimidines - Reaction Parameters

| Entry | 2-Aminopyrimidine | α-Bromoacetophenone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminopyrimidine | Substituted Phenacyl Bromide | Basic Alumina / Microwave (solvent-free) | - | 0.1-0.2 | 80-95 | General Method |

| 2 | 2-Aminopyrimidine | Substituted Phenacyl Bromide | Ethanol | Reflux | 2-6 | 75-90 | General Method |

| 3 | 2-Aminopyrimidine | This compound | DMF | 80 | 4 | Estimated 85 | Hypothetical |

Table 2: Anticancer Activity of 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine [2]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Hep-2 | Laryngeal Carcinoma | 11 |

| HepG2 | Hepatocellular Carcinoma | 13 |

| MCF-7 | Breast Carcinoma | 11 |

| A375 | Human Skin Cancer | 11 |

| Vero | Normal Kidney Epithelial | 91 |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine

This protocol describes a general method for the synthesis of 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine via the condensation of 2-aminopyrimidine and this compound.

Materials:

-

2-Aminopyrimidine

-

This compound

-

Ethanol or Dimethylformamide (DMF)

-

Sodium bicarbonate (optional, as a mild base)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 mmol) in ethanol or DMF (10 mL).

-

Add this compound (1.0 mmol) to the solution.

-

(Optional) Add sodium bicarbonate (1.2 mmol) to the reaction mixture to act as an acid scavenger.

-

Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol) or at 80-100 °C (for DMF) with constant stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay) [2]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

-

Synthesized 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine

-

Cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., Vero)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for another 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Synthesis Workflow

References

Application Notes and Protocols for the Synthesis of Quinolines from 1-(4-Aminophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of quinoline derivatives starting from 1-(4-aminophenyl)-2-bromoethanone. The described method is based on the Combes quinoline synthesis, a classic and versatile acid-catalyzed reaction for the formation of the quinoline scaffold.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. The quinoline core is a key pharmacophore in numerous drugs with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The starting material, this compound, possesses both an aniline moiety and a reactive α-bromo ketone functional group. This allows for the synthesis of quinolines with a versatile handle for further chemical modifications, making them valuable intermediates in drug discovery and development.

The Combes synthesis involves the condensation of an aniline with a β-dicarbonyl compound to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product.[1][2][3] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[2]

Principle of the Method

The proposed synthesis involves the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[2] The reaction proceeds in two main stages:

-

Enamine Formation: The amino group of this compound nucleophilically attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form a Schiff base, which tautomerizes to a more stable enamine intermediate.

-

Acid-Catalyzed Cyclization and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the activated aromatic ring under strong acidic conditions. Subsequent dehydration leads to the formation of the aromatic quinoline ring.

The presence of the electron-withdrawing bromoacetyl group on the aniline may require more forcing reaction conditions for the cyclization step.[4]

Experimental Protocol: Synthesis of 1-(2,4-Dimethylquinolin-6-yl)-2-bromoethanone

This protocol describes the synthesis of a quinoline derivative from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like ethanol or toluene, or proceed neat if the reactants are liquid at the reaction temperature.

-

Addition of β-Dicarbonyl: Add acetylacetone (1.1 equivalents) to the reaction mixture.

-

Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (typically used as both catalyst and solvent) to the stirred mixture. The addition of strong acid is exothermic and should be done with caution, preferably in an ice bath.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150°C. The optimal temperature and reaction time will depend on the specific substrates and the acid catalyst used. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(2,4-dimethylquinolin-6-yl)-2-bromoethanone.

Data Presentation

The following table summarizes the key parameters for the Combes synthesis of quinolines. The values provided are typical ranges and may need to be optimized for the specific reaction of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 eq | Starting aniline derivative. |

| Acetylacetone | 1.0 - 1.2 eq | β-dicarbonyl compound. |

| Catalyst | ||

| Concentrated H₂SO₄ or PPA | Catalytic to solvent amounts | PPA can serve as both catalyst and solvent.[2] |

| Reaction Conditions | ||

| Temperature | 100 - 160 °C | Higher temperatures may be needed for deactivated anilines. |

| Reaction Time | 1 - 6 hours | Monitor by TLC. |

| Solvent | Toluene, or neat | Depends on the scale and catalyst used. |

| Yield | 40 - 80% | Highly dependent on substrate and reaction conditions. |

Mandatory Visualization

References

Application Notes and Protocols for the Preparation of Oxazole Derivatives from 1-(4-Aminophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of oxazole derivatives from 1-(4-aminophenyl)-2-bromoethanone, a versatile starting material for generating compounds with potential therapeutic applications. The resulting oxazole structures are of significant interest in drug discovery, particularly in the fields of oncology and anti-inflammatory research.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted oxazoles is a key focus in medicinal chemistry. This compound serves as a valuable building block for the preparation of 2,5-disubstituted oxazoles, where the 5-position is occupied by a 4-aminophenyl group. This moiety can be crucial for modulating the pharmacological properties of the molecule.

The primary synthetic route described herein is the Robinson-Gabriel synthesis, which involves two key steps:

-

N-Acylation: The amino group of this compound is acylated with an appropriate acylating agent (e.g., acid chloride or anhydride) to form an intermediate N-(1-(4-aminophenyl)-2-oxoethyl)amide.

-

Cyclodehydration: The intermediate is then subjected to cyclodehydration using a dehydrating agent to form the oxazole ring.